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Abstract
The Lamiaceae (mint) family is a rich source of bioactive specialized metabolites, including the

iridoid monoterpenes. A fascinating evolutionary narrative unfolds within the Nepetoideae

subfamily, where the capacity for iridoid biosynthesis was ancestrally lost and subsequently re-

evolved in the genus Nepeta (catnip). This re-emergence endowed Nepeta with the ability to

synthesize nepetalactones, volatile iridoids renowned for their potent insect-repellent

properties and their unique psychoactive effects on felines. This technical guide provides a

comprehensive overview of the molecular and evolutionary events that orchestrated the origin

of nepetalactone biosynthesis. We detail the biosynthetic pathway, the key enzymatic players,

their kinetic properties, and the genetic architecture of this metabolic innovation. Furthermore,

we provide detailed experimental protocols for the functional genomics and biochemical

analyses central to dissecting this pathway, offering a technical resource for researchers in

natural product synthesis, evolutionary biology, and drug development.

Introduction: An Evolutionary Loss and a
Remarkable Re-emergence
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Iridoids are a class of monoterpenoids that serve as defensive compounds in many plant

species. Ancestral state reconstructions indicate that iridoid biosynthesis was a feature of the

common ancestor of the Lamiaceae family.[1] However, this metabolic capability was lost in the

ancestor of the Nepetoideae, the largest subfamily within the mints.[1][2] Against this backdrop,

the genus Nepeta stands out as a remarkable exception. Through a series of distinct

evolutionary events, Nepeta not only re-established iridoid biosynthesis but also innovated a

pathway to produce the volatile lactone derivatives known as nepetalactones.[2][3] This

regained and repurposed pathway highlights the dynamic nature of plant metabolic evolution

and provides a compelling case study on the origins of chemical diversity.

The Nepetalactone Biosynthetic Pathway
The synthesis of nepetalactone begins with the universal monoterpene precursor, geranyl

pyrophosphate (GPP), derived from the methylerythritol phosphate (MEP) pathway. A

sequence of enzymatic reactions transforms GPP into the various stereoisomers of

nepetalactone. The core pathway involves four key enzyme classes: Geraniol Synthase

(GES), a cytochrome P450 monooxygenase (Geraniol-8-hydroxylase, G8H) and a

dehydrogenase (8-hydroxygeraniol oxidoreductase, 8HGO), Iridoid Synthase (ISY), Nepeta-

specific short-chain dehydrogenase/reductases (NEPS), and Major Latex Protein-like (MLPL)

enzymes.

// Define nodes GPP [label="Geranyl Pyrophosphate (GPP)", fillcolor="#F1F3F4",

fontcolor="#202124"]; Geraniol [label="Geraniol", fillcolor="#F1F3F4", fontcolor="#202124"];

"8_OH_Geraniol" [label="8-hydroxygeraniol", fillcolor="#F1F3F4", fontcolor="#202124"];

"8_Oxogeranial" [label="8-oxogeranial", fillcolor="#F1F3F4", fontcolor="#202124"];

"8_Oxocitronellyl_enol" [label="8-oxocitronellyl enol", fillcolor="#F1F3F4",

fontcolor="#202124"]; Nepetalactol [label="Nepetalactol Stereoisomers\n(cis-trans, cis-cis,

trans-cis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nepetalactone [label="Nepetalactone
Stereoisomers", fillcolor="#FBBC05", fontcolor="#202124"];

// Enzyme nodes GES [label="GES", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];

G8H [label="G8H", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "8HGO"

[label="8HGO", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ISY

[label="ISY\n(NADPH)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclases

[label="NEPS / MLPL\n(Stereoselective Cyclization)", shape=oval, fillcolor="#34A853",
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fontcolor="#FFFFFF"]; Oxidases [label="NEPS\n(NAD+)", shape=oval, fillcolor="#34A853",

fontcolor="#FFFFFF"];

// Define edges GPP -> Geraniol [dir=forward]; Geraniol -> "8_OH_Geraniol" [dir=forward];

"8_OH_Geraniol" -> "8_Oxogeranial" [dir=forward]; "8_Oxogeranial" -> "8_Oxocitronellyl_enol"

[dir=forward]; "8_Oxocitronellyl_enol" -> Nepetalactol [dir=forward]; Nepetalactol ->

Nepetalactone [dir=forward];

// Connect enzymes to reactions GES -> GPP [dir=none, arrowhead=none, style=dashed,

constraint=false]; G8H -> Geraniol [dir=none, arrowhead=none, style=dashed,

constraint=false]; "8HGO" -> "8_OH_Geraniol" [dir=none, arrowhead=none, style=dashed,

constraint=false]; ISY -> "8_Oxogeranial" [dir=none, arrowhead=none, style=dashed,

constraint=false]; Cyclases -> "8_Oxocitronellyl_enol" [dir=none, arrowhead=none,

style=dashed, constraint=false]; Oxidases -> Nepetalactol [dir=none, arrowhead=none,

style=dashed, constraint=false]; } ends-dot Figure 1: Simplified biosynthetic pathway for

nepetalactone formation from Geranyl Pyrophosphate (GPP).

Key Enzymes and Their Quantitative Properties
The re-evolution of nepetalactone synthesis was dependent on the emergence of novel

enzyme functions and their subsequent refinement. The activities of these enzymes have been

characterized in vitro, providing quantitative insights into their catalytic efficiencies.

Geraniol Synthase (GES)
GES catalyzes the initial step, converting GPP to geraniol. While GES activity is present in

many Lamiaceae species, its expression is highly correlated with iridoid production.
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Enzyme
Source

Substrate Km (µM) kcat (s-1)
Divalent
Cation

Reference

Ocimum

basilicum

(Sweet Basil)

GPP 21 0.8 Mn2+

Valeriana

officinalis
GPP 32 N/A N/A

Lippia dulcis GPP 51 N/A N/A

Catharanthus

roseus
GPP 58.5 N/A N/A

Table 1:

Kinetic

parameters of

Geraniol

Synthase

(GES) from

various plant

species.

Iridoid Synthase (ISY): The Evolutionary Keystone
ISY performs the first committed step of the iridoid pathway: the NADPH-dependent reductive

cyclization of 8-oxogeranial. In Nepeta, ISY evolved from a progesterone 5β-reductase (P5βR)

ancestor, an enzyme widespread in plants. This neofunctionalization was a critical event that

unlocked the latent biosynthetic potential in the Nepetoideae. Functional assays show that

P5βR orthologs from Nepeta have very low, but detectable, ISY activity, whereas the evolved

ISY enzymes are highly efficient.

NEPS and MLPL Enzymes: Masters of Stereochemistry
A key innovation in the Nepeta lineage is the role of NEPS and MLPL enzymes in controlling

the stereochemistry of the final product. Following the ISY-catalyzed reduction, these enzymes

act as stereoselective cyclases on the 8-oxocitronellyl enol intermediate to form different

nepetalactol isomers. Subsequently, specific NEPS enzymes catalyze the NAD+-dependent
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oxidation of these nepetalactol intermediates to the final nepetalactone products. The

differential expression of various NEPS and MLPL paralogs is responsible for the diverse

stereoisomeric profiles observed across different Nepeta species.

Enzyme (from N.
mussinii or N.
cataria)

Function Product(s) Reference

NEPS1 Dehydrogenase

(cis-trans)-

nepetalactone, (cis-

cis)-nepetalactone

NEPS3 Cyclase (cis-cis)-nepetalactol

NEPS4 Cyclase
(trans-cis)-

nepetalactol

MLPL Cyclase
(cis-trans)-

nepetalactol

Table 2: Characterized

functions of key NEPS

and MLPL enzymes in

nepetalactone

biosynthesis.

The Genomic Architecture and Evolutionary
Chronology
Comparative genomics has revealed that the genes for nepetalactone biosynthesis are

organized into a metabolic gene cluster in the Nepeta genome. This clustering is thought to

facilitate the co-regulation and co-inheritance of pathway genes. The evolutionary history of this

cluster was pieced together using phylogenomics and ancestral sequence reconstruction.

// Nodes A [label="1. Ancestral State\n(in Nepetoideae ancestor)\n- Iridoid pathway lost\n-

Single copy PRISE gene (P5βR activity)", fillcolor="#F1F3F4", fontcolor="#202124"]; B

[label="2. Tandem Duplication\n- PRISE gene duplicates at its native locus",

fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Neofunctionalization\n- One PRISE
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duplicate (SISY) acquires\nenhanced ISY activity under positive selection", fillcolor="#F1F3F4",

fontcolor="#202124"]; D [label="4. Gene Cluster Formation\n- Neofunctionalized ISY is

recruited to a\ndifferent locus containing NEPS genes", fillcolor="#34A853",

fontcolor="#FFFFFF"]; E [label="5. Further Recruitment & Diversification\n- MLPL and GES

genes are recruited to the cluster\n- NEPS family expands and diversifies,\nenabling

stereochemical control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Modern

Nepeta Genome\n- Functional nepetalactone biosynthetic gene cluster\n- Redundant PRISE

duplicate (SISY)\nundergoes pseudogenization", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [label="Step 1"]; B -> C [label="Step 2"]; C -> D [label="Step 3"]; D -> E

[label="Step 4"]; E -> F [label="Step 5"]; } ends-dot Figure 2: Proposed chronology of events in

the evolution of the nepetalactone biosynthetic gene cluster in Nepeta.

Experimental Protocols
The elucidation of the nepetalactone pathway and its evolution relied on a combination of

functional genomics and biochemical techniques. Detailed methodologies for key experiments

are provided below.

Heterologous Protein Expression and Purification
This protocol is used to produce recombinant enzymes for in vitro biochemical assays.

Click to download full resolution via product page

Protocol Details:

Gene Amplification: The full coding sequence (CDS) of the target gene (e.g., ISY, NEPS) is

amplified from Nepeta leaf cDNA.

Cloning: The amplified product is cloned into a Gateway entry vector. This construct is then

subcloned into an E. coli expression vector, such as pDEST17, which adds an N-terminal

6xHis tag for purification.
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Expression: The expression vector is transformed into a suitable E. coli strain (e.g.,

SoluBL21). Cultures are grown to mid-log phase (OD600 of 0.6-0.8) at 37°C. Protein

expression is then induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a lower

temperature (e.g., 18°C) overnight to improve protein solubility.

Purification: Cells are harvested and lysed. The His-tagged protein is purified from the

clarified lysate using nickel-affinity chromatography. The purified protein is then buffer-

exchanged and concentrated for use in assays.

In Vitro Enzyme Assays
These assays are used to determine the function and catalytic properties of the purified

recombinant enzymes.

Typical Reaction for ISY:

Buffer: 100 mM HEPES or Tris-HCl, pH 7.5.

Cofactor: 1-2 mM NADPH.

Enzyme: 5-10 µg of purified recombinant ISY.

Substrate: 50-100 µM 8-oxogeranial (synthesized chemically or enzymatically).

Reaction Conditions: Incubate at 30°C for 1-2 hours.

Workup: Quench the reaction and extract products with an organic solvent (e.g., ethyl

acetate or methyl-tert butyl ether).

Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-

MS) to identify nepetalactol and iridodial products by comparison to authentic standards.

Coupled Assays for NEPS/MLPL: To determine the function of cyclase and oxidase enzymes,

they are included in a coupled reaction with ISY. For example, to test a cyclase, the reaction

would contain 8-oxogeranial, ISY, NADPH, and the putative NEPS/MLPL cyclase. To test an

oxidase, the reaction would contain a nepetalactol stereoisomer, NAD+, and the putative NEPS

oxidase.
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Virus-Induced Gene Silencing (VIGS) in Nepeta
VIGS is a reverse genetics tool used to validate gene function in planta by transiently silencing

the target gene.

Protocol Outline:

Vector Construction: A ~300 bp fragment of the target gene is cloned into a Tobacco Rattle

Virus (TRV)-based VIGS vector (pTRV2). A silencing construct for a visual marker gene,

such as Magnesium Chelatase Subunit H (CHLH), is used as a positive control for silencing,

as its knockdown causes a visible photobleached (white) phenotype.

Agroinfiltration: The pTRV2 construct and a helper plasmid (pTRV1) are transformed into

separate Agrobacterium tumefaciens strains. The cultures are grown, harvested, and

resuspended in infiltration buffer. The pTRV1 and pTRV2 cultures are then mixed.

Inoculation: Young Nepeta cataria plants or cuttings are inoculated with the Agrobacterium

mixture. This can be done via syringe infiltration into cotyledons or by inoculating wounded

nodes.

Phenotyping and Analysis: Plants are grown for 3-4 weeks until the silencing phenotype

(e.g., photobleaching for CHLH) is visible. Tissue from silenced and control plants is

harvested. Metabolites are extracted and analyzed by GC-MS to quantify changes in

nepetalactone levels. Gene expression is analyzed by RT-qPCR to confirm knockdown of

the target transcript.

Conclusion and Future Outlook
The evolution of nepetalactone biosynthesis in Nepeta is a prime example of metabolic

neofunctionalization and the assembly of a novel pathway through gene duplication, positive

selection, and gene clustering. The re-emergence of this pathway after an ancestral loss

underscores the evolutionary plasticity of plant specialized metabolism. For drug development

professionals, this system offers a toolkit of novel enzymes (ISY, NEPS, MLPL) with potential

applications in biocatalysis for the production of complex, stereospecific molecules. For

researchers, the Nepeta genus remains a fertile ground for exploring the regulation of

metabolic pathways, the evolution of gene clusters, and the ecological drivers of chemical

diversity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b099958?utm_src=pdf-custom-synthesis
https://pdfs.semanticscholar.org/4b81/b55734b3aa98d9cb11e3e6a582d9ea2c752c.pdf
https://www.researchgate.net/publication/5890949_Characterization_of_Geraniol_Synthase_from_the_Peltate_Glands_of_Sweet_Basil
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2024.1452804/full
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2024.1452804/full
https://www.benchchem.com/product/b099958#evolutionary-origins-of-nepetalactone-synthesis-in-the-lamiaceae-family
https://www.benchchem.com/product/b099958#evolutionary-origins-of-nepetalactone-synthesis-in-the-lamiaceae-family
https://www.benchchem.com/product/b099958#evolutionary-origins-of-nepetalactone-synthesis-in-the-lamiaceae-family
https://www.benchchem.com/product/b099958#evolutionary-origins-of-nepetalactone-synthesis-in-the-lamiaceae-family
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b099958?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

